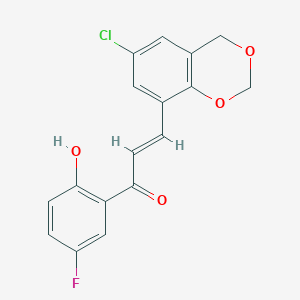![molecular formula C16H20N4O2 B5312262 N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5312262.png)
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide selectively blocks the activity of mGluR5, a type of receptor that is widely distributed in the central nervous system and is involved in various physiological processes such as synaptic plasticity, learning, and memory. By blocking mGluR5, N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide can modulate the activity of glutamate, a neurotransmitter that is involved in many neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects in animal models. It can reduce the release of glutamate, increase the expression of neurotrophic factors, and enhance the activity of antioxidant enzymes. N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide can also modulate the activity of various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Advantages and Limitations for Lab Experiments
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide has several advantages as a research tool. It is highly selective for mGluR5 and does not affect other types of glutamate receptors. It has a long half-life and can be administered orally, making it convenient for in vivo experiments. However, N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide also has some limitations. It can have off-target effects at high concentrations and may not be suitable for studying the role of mGluR5 in certain brain regions.
Future Directions
There are several future directions for research on N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of more selective mGluR5 antagonists that can be used to study the specific roles of mGluR5 in different brain regions. Another area of interest is the investigation of the potential therapeutic applications of N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide in various neurological and psychiatric disorders. Finally, the use of N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide in combination with other drugs or therapies may also be explored to enhance its efficacy.
Synthesis Methods
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide can be synthesized through a multi-step process starting with the reaction of 4-bromoacetophenone with morpholine to form 4-bromo-N-morpholinylacetophenone. This intermediate is then reacted with ethylene oxide to produce N-[2-(4-bromo-2,5-dioxo-1-imidazolidinyl)ethyl]-4-morpholinylacetamide. Finally, the bromine group is substituted with a pyrazole group through a reaction with 1H-pyrazole-1-carboxamidine to yield N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide.
Scientific Research Applications
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide has also been studied for its potential in treating addiction, anxiety, depression, and schizophrenia.
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(17-6-8-19-9-11-22-12-10-19)14-3-1-4-15(13-14)20-7-2-5-18-20/h1-5,7,13H,6,8-12H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZMWTRRJHTGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312190.png)
![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5312194.png)

![5-methyl-2-(5-methyl-2-thienyl)-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5312203.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5312216.png)
![N,N-dimethyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5312231.png)
![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B5312239.png)
![2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5312242.png)
![N-(2-phenylethyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312247.png)
![1-[(isopropylthio)acetyl]-N-(3-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5312251.png)
![5-[(2,2-diethylcyclopropyl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5312257.png)
![ethyl 1-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate](/img/structure/B5312266.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B5312289.png)
